molecular formula C14H8F3NO2 B11068927 6,8,9-Trifluoro-7-methoxydibenzo[b,f][1,4]oxazepine

6,8,9-Trifluoro-7-methoxydibenzo[b,f][1,4]oxazepine

Cat. No.: B11068927
M. Wt: 279.21 g/mol
InChI Key: LQCJLUULLTVJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8,9-Trifluoro-7-methoxydibenzo[b,f][1,4]oxazepine is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound is characterized by the presence of three fluorine atoms and a methoxy group attached to the dibenzo[b,f][1,4]oxazepine core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,9-Trifluoro-7-methoxydibenzo[b,f][1,4]oxazepine can be achieved through several synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes. This reaction is typically carried out under basic conditions in a microwave oven, resulting in the formation of the desired oxazepine derivative .

Another method involves the use of copper catalysis, where 2-halophenols and 2-(2-halophenyl)-1H-indoles undergo a copper-initiated C-N and C-O coupling reaction. This method is advantageous due to the use of easily available aryl chlorides and the practical application of the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of microwave-assisted reactions and copper catalysis are common in industrial settings due to their efficiency and high yields. Additionally, the use of automated reactors and continuous flow systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

6,8,9-Trifluoro-7-methoxydibenzo[b,f][1,4]oxazepine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6,8,9-Trifluoro-7-methoxydibenzo[b,f][1,4]oxazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,8,9-Trifluoro-7-methoxydibenzo[b,f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, its antidepressant and anxiolytic effects are believed to be mediated through the modulation of neurotransmitter systems in the brain .

Comparison with Similar Compounds

6,8,9-Trifluoro-7-methoxydibenzo[b,f][1,4]oxazepine can be compared with other similar compounds in the dibenzo[b,f][1,4]oxazepine family:

    Dibenzo[b,f][1,4]oxazepine: The parent compound without the trifluoro and methoxy substituents.

    6,8,9-Trifluorodibenzo[b,f][1,4]oxazepine: Similar structure but lacks the methoxy group.

    7-Methoxydibenzo[b,f][1,4]oxazepine: Similar structure but lacks the trifluoro substituents.

The presence of the trifluoro and methoxy groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs .

Properties

Molecular Formula

C14H8F3NO2

Molecular Weight

279.21 g/mol

IUPAC Name

1,3,4-trifluoro-2-methoxybenzo[b][1,4]benzoxazepine

InChI

InChI=1S/C14H8F3NO2/c1-19-13-10(16)9(15)12-14(11(13)17)20-8-5-3-2-4-7(8)6-18-12/h2-6H,1H3

InChI Key

LQCJLUULLTVJAF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1F)F)N=CC3=CC=CC=C3O2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.